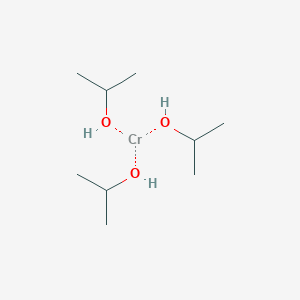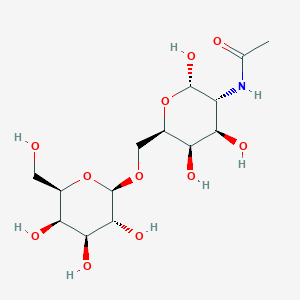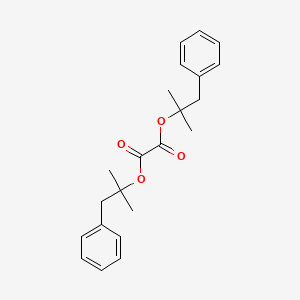
N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide is a compound that belongs to the pyrrole family, which is known for its diverse biological activities. Pyrrole derivatives are widely studied due to their presence in many natural products and their potential therapeutic applications .
Métodos De Preparación
The synthesis of N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to the suppression of cell growth or the induction of cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
N-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide can be compared with other pyrrole derivatives, such as:
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Another related compound with variations in the functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
N-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-5-8(4-12)10-6(2)9(5)11-7(3)13/h4,10H,1-3H3,(H,11,13) |
Clave InChI |
YJAAYFFHAPTVOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1NC(=O)C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)

![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)








![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
